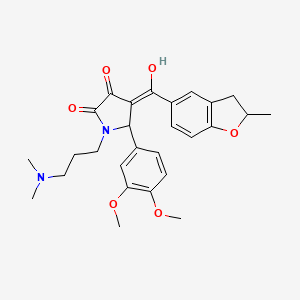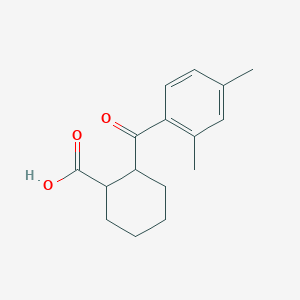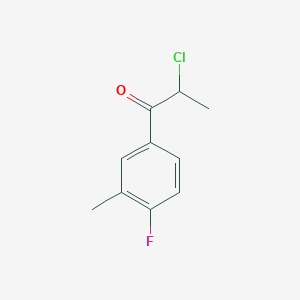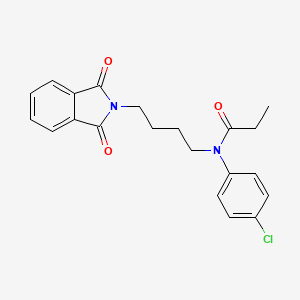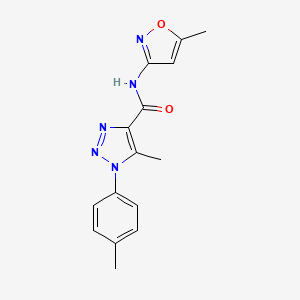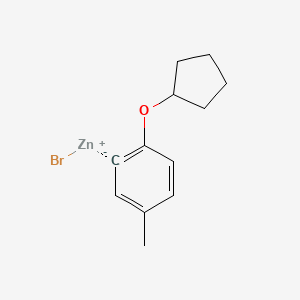![molecular formula C15H9Cl3N2OS B14870193 2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,3,6-trichlorobenzylthio Group: The 2,3,6-trichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2,3,6-trichlorobenzyl chloride in the presence of a suitable base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Quinazolinone Core: Utilizing high-yield cyclization reactions to produce the quinazolinone core.
Efficient Introduction of the 2,3,6-trichlorobenzylthio Group: Optimizing the nucleophilic substitution reaction to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby disrupting metabolic pathways.
Interaction with DNA/RNA: Intercalating into DNA or RNA, leading to the inhibition of replication or transcription processes.
Modulation of Receptor Activity: Binding to and modulating the activity of specific receptors, affecting cellular signaling pathways.
類似化合物との比較
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-((2,3-dichlorobenzyl)thio)quinazolin-4(3H)-one: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.
2-((2,4,6-trichlorobenzyl)thio)quinazolin-4(3H)-one: Has a different substitution pattern on the benzyl group, potentially leading to different chemical and biological properties.
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or benzyl group, each with unique properties and applications.
特性
分子式 |
C15H9Cl3N2OS |
|---|---|
分子量 |
371.7 g/mol |
IUPAC名 |
2-[(2,3,6-trichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-10-5-6-11(17)13(18)9(10)7-22-15-19-12-4-2-1-3-8(12)14(21)20-15/h1-6H,7H2,(H,19,20,21) |
InChIキー |
WNVNKUXYOCVHAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC(=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


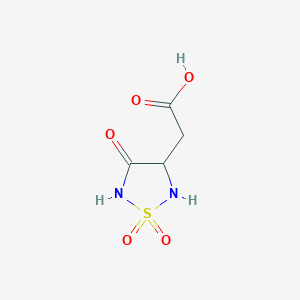

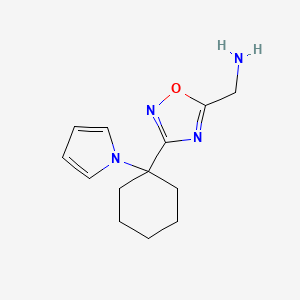
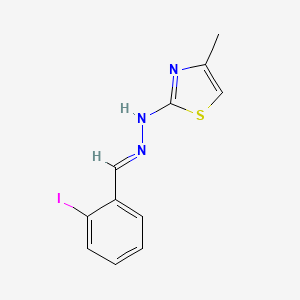
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)
